1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
Description
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic organic compound characterized by its hybrid structure, combining a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, an azetidine (four-membered nitrogen-containing heterocycle), and a 2,4-dichlorophenoxy group.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO5/c20-13-1-3-16(15(21)5-13)25-10-19(23)22-7-12(8-22)9-24-14-2-4-17-18(6-14)27-11-26-17/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIBMFTWLHZHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C20H20Cl2N2O4
- Molecular Weight: 419.29 g/mol
- IUPAC Name: 1-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzo[d][1,3]dioxole moiety is known for its role in enhancing the pharmacological properties of compounds by modulating enzyme activity and receptor interactions.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Antitumor Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor properties. For instance, compounds conjugated with arsenicals showed enhanced anti-proliferative effects against various cancer cell lines without harming normal cells . The incorporation of the azetidine structure may further enhance these effects by improving cellular uptake and selectivity.
Neuroprotective Effects
Research into similar compounds has suggested neuroprotective properties. For example, derivatives with methylenedioxyphenyl rings have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
Case Studies
Case Study 1: Anticancer Efficacy
A study demonstrated that a related compound exhibited broad-spectrum anti-proliferation efficiency against multiple cancer cell lines while showing minimal toxicity to normal cells. The introduction of electron-withdrawing groups significantly enhanced the anticancer activity .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar benzo[d][1,3]dioxole derivatives. These compounds showed significant inhibition of AChE activity, suggesting potential applications in treating cognitive disorders .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone. Research indicates that derivatives of benzophenone fused azetidinones exhibit significant antimicrobial activity against various pathogens. The structure-function relationship suggests that modifications in the azetidinone scaffold can enhance efficacy against resistant strains .
Antidepressant Properties
Derived from the piperidine class, compounds like 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone have been investigated for their antidepressant potential. The compound is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Studies suggest that similar compounds may modulate serotonin levels effectively, providing therapeutic benefits in treating depression and anxiety disorders .
Anti-inflammatory Effects
The compound has shown promise in preclinical studies for anti-inflammatory applications. Research indicates that derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Current Issues in Molecular Biology demonstrated that novel benzophenone fused azetidinone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural modifications to enhance bioactivity .
Case Study 2: Antidepressant Activity
In a comparative study analyzing various piperidine derivatives for their antidepressant effects, it was found that compounds with similar structures to 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone showed promising results in animal models of depression. These findings support further investigation into its potential as an antidepressant agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its azetidine core, which distinguishes it from most analogs in the literature that feature piperazine or piperidine rings. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues with Benzo[d][1,3]dioxol-5-yl and Heterocyclic Moieties
Key Observations:
- Heterocyclic Core Influence : The azetidine core in the target compound is rare compared to piperazine/piperidine analogs. Azetidines are smaller, more strained rings, which may influence pharmacokinetic properties such as metabolic stability and binding affinity .
- Substituent Effects: Halogenated aryl groups (e.g., 2,4-dichlorophenoxy in the target vs. The dichlorophenoxy group may enhance lipophilicity and membrane permeability compared to fluorinated or non-halogenated analogs .
- Synthetic Yields : Piperazine-based analogs generally exhibit moderate to high yields (65–82%), while azetidine derivatives (e.g., ) lack yield data, implying possible synthetic challenges with smaller heterocycles.
Physicochemical and Spectroscopic Comparisons
- Melting Points: Piperazine analogs with HCl salt forms melt between 164–203°C , whereas the target compound’s melting point is unreported. The absence of salt formation in the target (neutral ethanone) may result in lower melting points.
- NMR Profiles : Benzo[d][1,3]dioxol-5-yl protons typically resonate at δ 6.5–7.0 ppm (1H-NMR) and δ 100–150 ppm (13C-NMR), consistent across analogs . The azetidine methylene group in the target compound would likely show distinct shifts (e.g., δ 3.5–4.5 ppm for CH2-O) .
Functional Comparisons
- Biological Activity : While the target compound’s activity is unspecified, structurally related piperazine/piperidine derivatives exhibit antimicrobial, kinase inhibitory, and antioxidant properties . For example, 5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide shows promise as a kinase inhibitor .
- ADMET Profiles: Molecular docking studies of pyrazoline analogs suggest that halogenated aryl groups improve binding to microbial targets . The dichlorophenoxy group in the target compound may similarly enhance target engagement but could raise toxicity concerns due to increased lipophilicity.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including azetidine ring formation, coupling of the benzo[d][1,3]dioxole moiety, and functionalization of the dichlorophenoxy group. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during azetidine formation .
- Catalysts : Palladium-based catalysts improve coupling efficiency between aromatic and heterocyclic components .
- Purification : HPLC or TLC monitors reaction progress and ensures purity (>95%) .
- Yield optimization : Temperature control (e.g., 60–80°C for coupling steps) and inert atmospheres reduce side reactions .
Q. How can the molecular structure be confirmed experimentally?
Structural validation requires a combination of:
- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks .
- X-ray crystallography : Resolves 3D conformation and bond angles, as demonstrated in structurally related compounds .
- Computational modeling : Density Functional Theory (DFT) calculations validate electronic properties and predict reactive sites .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets and mechanisms of action?
Advanced approaches include:
- Molecular docking : Predict interactions with enzymes (e.g., cytochrome P450) or receptors using software like AutoDock .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinities to proteins in real time .
- In vitro assays : Cell-based models (e.g., cytotoxicity assays) validate hypothesized targets, such as kinase inhibition .
- Metabolite profiling : LC-MS identifies metabolic pathways and bioactive intermediates .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies often arise from assay conditions or target promiscuity. Mitigation strategies:
Q. What methodologies elucidate the compound’s reactivity under varying conditions?
Reactivity studies should focus on:
- pH-dependent stability : Hydrolysis of the ethanone group in acidic/basic conditions, monitored via TLC .
- Oxidative susceptibility : HO or radical initiators test degradation pathways .
- Functional group transformations : Nucleophilic substitution at the dichlorophenoxy site using amines or thiols .
Q. How can structure-activity relationships (SAR) be systematically explored?
SAR analysis requires:
- Analog synthesis : Modify substituents (e.g., replace dichlorophenoxy with fluorophenoxy) and compare bioactivity .
- Computational QSAR models : Predict activity cliffs using descriptors like logP and polar surface area .
- In vitro profiling : Test analogs against disease-relevant targets (e.g., cancer cell lines, microbial panels) .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
Key tools include:
- ADMET prediction : SwissADME or ADMETLab2.0 estimate absorption, metabolism, and toxicity .
- Molecular dynamics simulations : GROMACS models blood-brain barrier penetration and plasma protein binding .
- CYP450 inhibition assays : Validate predictions of metabolic stability using human liver microsomes .
Q. How should stability issues be addressed during formulation development?
Stability challenges are mitigated via:
- Thermal analysis : DSC/TGA identifies decomposition temperatures and hygroscopicity .
- Lyophilization : Improves shelf life by reducing hydrolytic degradation .
- Excipient screening : Cyclodextrins or liposomes enhance solubility and protect reactive groups .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
